Cas no 1805151-19-2 (6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol)

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol is a fluorinated pyridine derivative with a versatile structure, featuring both difluoromethyl and trifluoromethyl substituents. Its unique combination of electron-withdrawing groups enhances reactivity, making it valuable in agrochemical and pharmaceutical synthesis. The presence of a methanol group at the 2-position allows for further functionalization, enabling its use as an intermediate in the development of advanced compounds. The methoxy group at the 4-position contributes to stability and modulates electronic properties. This compound’s fluorine-rich structure imparts improved metabolic stability and lipophilicity, making it particularly useful in designing bioactive molecules with enhanced efficacy.
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol structure
1805151-19-2 structure
商品名:6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
CAS番号:1805151-19-2
MF:C9H8F5NO2
メガワット:257.157340049744
CID:4803925

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質

名前と識別子

    • 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
    • インチ: 1S/C9H8F5NO2/c1-17-6-2-4(8(10)11)15-5(3-16)7(6)9(12,13)14/h2,8,16H,3H2,1H3
    • InChIKey: LDHDLVNRNRSCKF-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=C(C(F)F)N=C1CO)OC)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 248
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 42.4

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029018965-250mg
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
1805151-19-2 95%
250mg
$1,009.40 2022-04-01
Alichem
A029018965-1g
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
1805151-19-2 95%
1g
$2,750.25 2022-04-01
Alichem
A029018965-500mg
6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol
1805151-19-2 95%
500mg
$1,836.65 2022-04-01

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol 関連文献

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanolに関する追加情報

6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol: A Comprehensive Overview

The compound 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol, identified by the CAS number 1805151-19-2, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique electronic properties and versatile reactivity. The presence of multiple fluorinated substituents, such as the difluoromethyl and trifluoromethyl groups, along with the methoxy group, confers this molecule with distinct physical and chemical characteristics.

Recent advancements in synthetic chemistry have enabled the precise construction of such complex molecules, leveraging innovative methodologies like transition metal-catalyzed cross-coupling reactions and advanced fluorination techniques. These methods not only enhance the efficiency of synthesis but also allow for greater control over the stereochemistry and regioselectivity of the product. The integration of these cutting-edge techniques has significantly contributed to the development of compounds like 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol, making them more accessible for research and industrial applications.

The structural complexity of this compound is further highlighted by its unique arrangement of substituents on the pyridine ring. The methoxy group at position 4 introduces electron-donating effects, while the trifluoromethyl group at position 3 imparts strong electron-withdrawing characteristics. This interplay between electron-donating and withdrawing groups creates a highly polarized molecule, which is advantageous in various chemical reactions, particularly those involving nucleophilic or electrophilic attack. Additionally, the difluoromethyl group at position 6 adds another layer of complexity, influencing both the electronic properties and steric environment around the molecule.

In terms of physical properties, this compound exhibits a high degree of stability under standard conditions, which is attributed to the strong C-F bonds present in its structure. These bonds not only contribute to thermal stability but also enhance resistance to chemical degradation. Recent studies have demonstrated that such fluorinated pyridine derivatives can serve as effective precursors in the synthesis of bioactive molecules, including potential drug candidates for treating various diseases.

The biological activity of 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol has been a focal point in recent research efforts. Preliminary assays indicate that this compound exhibits promising pharmacological properties, particularly in modulating key cellular pathways associated with inflammation and oxidative stress. Its ability to interact with specific protein targets suggests potential applications in anti-inflammatory and antioxidant therapies.

Beyond its biological implications, this compound has also garnered attention in materials science due to its unique electronic properties. The combination of electron-donating and withdrawing groups on the pyridine ring creates a molecule with tailored electronic characteristics, making it a candidate for use in advanced materials such as organic semiconductors or light-emitting diodes (LEDs). Ongoing research is exploring these possibilities, with promising results indicating enhanced performance metrics compared to traditional materials.

In conclusion, 6-(Difluoromethyl)-4-methoxy-3-(trifluoromethyl)pyridine-2-methanol stands out as a multifaceted compound with diverse applications across various scientific domains. Its intricate structure, derived from cutting-edge synthetic methodologies, positions it as a valuable asset in both academic research and industrial development. As ongoing studies continue to unravel its full potential, this compound is poised to make significant contributions to fields ranging from pharmaceuticals to materials science.

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